molecular formula C9H12N2O B1610028 3-(Pyrrolidin-3-yloxy)pyridine CAS No. 224818-27-3

3-(Pyrrolidin-3-yloxy)pyridine

Cat. No. B1610028
M. Wt: 164.2 g/mol
InChI Key: DCWKRPJLVIHGCZ-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C9H12N2O . It is also known as 3-(3-pyrrolidinyloxy)pyridine dihydrochloride . The compound is an off-white solid .


Molecular Structure Analysis

The molecular structure of 3-(Pyrrolidin-3-yloxy)pyridine involves a pyrrolidine ring attached to a pyridine ring via an oxygen atom . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyridine ring is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

3-(Pyrrolidin-3-yloxy)pyridine has a molecular weight of 200.67 . It is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis Techniques : Research by Smaliy et al. (2011) proposed a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with major importance in medicinal chemistry, which can be prepared from pyrrolylpyridine, closely related to 3-(Pyrrolidin-3-yloxy)pyridine. This method is simpler and more effective for producing large quantities compared to existing methods (Smaliy et al., 2011).

  • Stereochemical Diversity in Pyrrolidine Synthesis : Adrio and Carretero (2019) highlighted the versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides in synthesizing enantioselective pyrrolidine, a structure commonly found in 3-(Pyrrolidin-3-yloxy)pyridine derivatives. They emphasized on generating different stereochemical patterns in pyrrolidine synthesis (Adrio & Carretero, 2019).

  • Polar Cycloaddition and Synthesis : Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines via polar [3+2] cycloaddition involving N-methyl azomethine ylide and specific nitropropenes. Their results demonstrate that such reactions can proceed under mild conditions, leading to complex pyrrolidine structures, which are relevant to 3-(Pyrrolidin-3-yloxy)pyridine (Żmigrodzka et al., 2022).

  • Applications in Conducting Polymers : Research by Sotzing et al. (1996) explored derivatized bis(pyrrol-2-yl) arylenes, closely related to the pyrrole structure of 3-(Pyrrolidin-3-yloxy)pyridine, for their use in conducting polymers via electropolymerization. This demonstrates the potential application of pyrrole-based compounds in advanced material science (Sotzing et al., 1996).

  • Biomedical Applications : Donaire-Arias et al. (2022) covered the biomedical applications of pyrazolo[3,4-b]pyridines, which share structural similarities with 3-(Pyrrolidin-3-yloxy)pyridine. Their review included analysis of synthetic methods and the diversity of biomedical applications of such compounds (Donaire-Arias et al., 2022).

Safety And Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Therefore, it is recommended to handle 3-(Pyrrolidin-3-yloxy)pyridine with appropriate safety measures.

Future Directions

Pyrrolidine structures, including 3-(Pyrrolidin-3-yloxy)pyridine, have potential in drug discovery due to their versatility and the ability to efficiently explore the pharmacophore space . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-pyrrolidin-3-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWKRPJLVIHGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436225
Record name 3-(pyrrolidin-3-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-3-yloxy)pyridine

CAS RN

224818-27-3
Record name 3-(pyrrolidin-3-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1.3 gm of 3-(1-t-butoxycarbonyl-3-pyrrolidinyloxy)-pyridine was added 10 mL of solution containing 5 mL of TFA and 5 mL of CH2Cl2 at ice-bath temperature. The reaction solution was slowly warmed to room temperature and allowed to stir 50 min at room temperature. After 50 min, solvents were removed in vacuo and the crude product was purified by flash chromatography (9:1:0.05, CHCl3:MeOH:conc. NH4OH) to obtain 120 mg (30.4% yield in two steps) of a clear oil: 1H NMR (300 MHz, CD3OD) δ8.21 (1H, d, J=2.6 Hz), 8.11 (1H, d, J=4.7 Hz), 7.38 (2H, m), 5.00 (1H, m), 3.13-2.88 (4H, m), 2.20-1.95 (2H, m); Mass spectrum (ESI) m/z 165.6 (M+H+).
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
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solution
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10 mL
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5 mL
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reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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